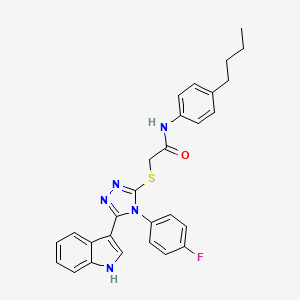![molecular formula C24H26N2OS B2583243 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2034294-72-7](/img/structure/B2583243.png)
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a multifaceted chemical compound, exhibiting a complex molecular structure that combines thieno[3,2-c]pyridin, piperidin, and naphthalene groups. This composition renders the compound uniquely positioned in various scientific research applications due to its distinct functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps, including the construction of the thieno[3,2-c]pyridin and piperidin moieties, followed by their integration with the naphthalen-1-yl group. Key reagents might include thiophene derivatives, naphthalene-1-carboxylic acid derivatives, and piperidine, under conditions such as catalytic hydrogenation or condensation reactions.
Industrial Production Methods
For industrial-scale production, optimized routes might include the use of high-yield catalysts, solvent systems that facilitate efficient separations, and reaction conditions that maximize product purity and minimize by-products. Advanced techniques like continuous flow synthesis or automated robotic synthesis systems can be employed for large-scale manufacturing.
化学反応の分析
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: : Conversion to corresponding sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction of the carbonyl group to the corresponding alcohol using reagents like sodium borohydride or lithium aluminium hydride.
Substitution: : Electrophilic aromatic substitution reactions on the naphthalen-1-yl group using halogenation or nitration reagents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Typical conditions involve standard laboratory settings with controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres.
Major Products
Major products of these reactions vary from simple oxidized derivatives to more complex substituted structures, which can further be utilized in creating specialized chemical entities for various applications.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, contributing to the development of new materials and the study of reaction mechanisms.
Biology
In biological research, it may serve as a ligand in binding studies or as a precursor for bioactive molecules.
Medicine
Industry
Industrial uses include its role as an intermediate in the synthesis of complex organic compounds, potentially influencing polymer production or specialty chemicals.
作用機序
The exact mechanism by which the compound exerts its effects depends on its specific applications. It could interact with molecular targets such as enzymes or receptors, modulating their activity. Pathways involved might include signal transduction or metabolic pathways, influenced by the compound's ability to bind or inhibit specific proteins.
類似化合物との比較
Similar Compounds
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-2-one: : A compound with a slightly different alkyl chain.
2-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-phenylethanone: : Features a phenyl group instead of a naphthalen-1-yl group.
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-naphthalen-1-ylethyl)ethanone: : Variations in the positioning of the naphthalen-1-yl group.
Uniqueness
The uniqueness of 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone lies in its specific combination of functional groups, which confer distinctive chemical properties and potential biological activities not shared by the similar compounds listed above. This makes it a valuable compound for further exploration in both academic research and industrial applications.
特性
IUPAC Name |
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c27-24(16-19-6-3-5-18-4-1-2-7-22(18)19)25-12-8-21(9-13-25)26-14-10-23-20(17-26)11-15-28-23/h1-7,11,15,21H,8-10,12-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMCRXXWWIDUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
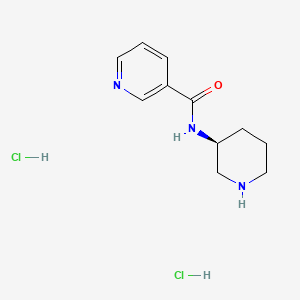
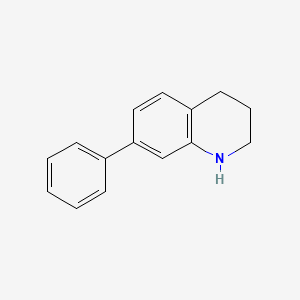
![ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2583166.png)
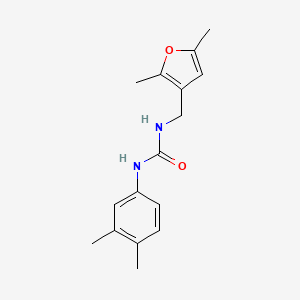
![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2583168.png)
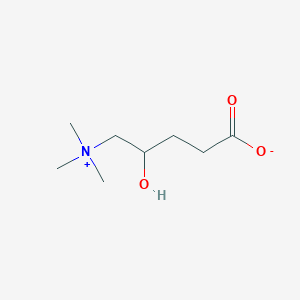
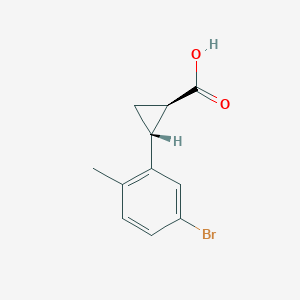
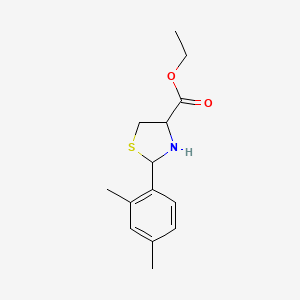
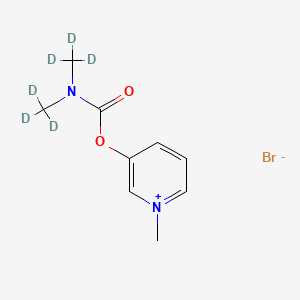
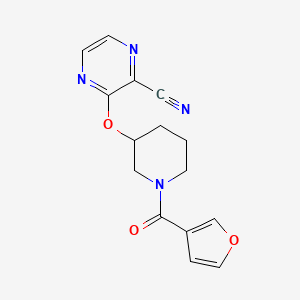
![4-({1-[3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine](/img/structure/B2583178.png)
![Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2583180.png)
![1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2583182.png)
